BenchChemオンラインストアへようこそ!

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

Stereochemistry Absolute Configuration X-ray Crystallography

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 383177-06-8) is a chiral bicyclic thia-diazabicyclo compound with molecular formula C₇H₁₀N₂O₂S and molecular weight 186.23 g/mol. It belongs to the 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one scaffold class, a structural framework historically derived from penicillin degradation and rearrangement chemistry and now recognized as a versatile intermediate for β-lactam antibiotic and β-lactamase inhibitor discovery.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B13828148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC(=O)N1C2CNC(=O)C1CS2
InChIInChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1
InChIKeyPQCQVUYMNRHVOL-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one: Procurement-Relevant Identity and Class Context


(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 383177-06-8) is a chiral bicyclic thia-diazabicyclo compound with molecular formula C₇H₁₀N₂O₂S and molecular weight 186.23 g/mol . It belongs to the 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one scaffold class, a structural framework historically derived from penicillin degradation and rearrangement chemistry and now recognized as a versatile intermediate for β-lactam antibiotic and β-lactamase inhibitor discovery [1][2]. The compound features a (1R,5R) absolute configuration, an N8-acetyl substituent, and a sulfur atom at the 6-position of the bridged bicyclic system—a combination that distinguishes it from both the mainstream 1,6-diazabicyclo[3.2.1]octane (DBO) β-lactamase inhibitor pharmacophore and from its own N8-unsubstituted and enantiomeric analogs [1][3].

Why (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one Cannot Be Replaced by Generic In-Class Analogs


Substitution of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one with its (1S,5S) enantiomer, the N8-unsubstituted parent, or the 4-methoxy-7,7-dimethyl analog is not chemically or stereochemically equivalent [1][2]. The N8-acetyl group acts as a stereoelectronically specific protecting group that directs regioselective ring-expansion reactivity with PCl₅ or SO₂Cl₂—chemistry that is fundamentally altered or abolished in N3,N8-diacyl or N8-unsubstituted derivatives [1]. The (1R,5R) configuration, confirmed by X-ray crystallography and circular dichroism for the scaffold class, is essential for downstream stereochemical outcomes in β-lactam and cepham synthesis; the enantiomeric (1S,5S) form yields opposite stereochemistry in products [2]. Furthermore, the absence of substituents at C4 and C7 in the target compound provides a less sterically encumbered scaffold for further derivatization compared to the 7,7-dimethyl-4-methoxy analog, which has constrained conformational flexibility and distinct crystal packing [2]. Generic in-class substitution without verification of these stereochemical and functional-group-specific features risks producing intermediates with divergent reactivity, altered diastereoselectivity, and incompatible physicochemical properties [1][3].

Quantitative Differentiation Evidence for (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one Against Closest Analogs


Absolute Configuration Confirmation via X-Ray Crystallography and CD Spectroscopy (Class-Level Inference from 4-Methoxy-7,7-dimethyl Analog)

The (1R,5R) absolute configuration of the 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one scaffold has been unambiguously established by single-crystal X-ray diffraction and circular dichroism (CD) spectroscopy for the closely related (1R,4R,5R)-4-methoxy-8-acetyl-7,7-dimethyl analog [1]. Crystals of this analog are orthorhombic, and the CD spectrum provided independent confirmation of the 1R,5R absolute stereochemistry [1]. The target compound shares the identical bicyclic core and N8-acetyl substituent, differing only by the absence of the 4-methoxy and 7,7-dimethyl groups, allowing stereochemical inference with high confidence. In contrast, the (1S,5S) enantiomer (CAS 2920178-59-0) would produce opposite Cotton effects in CD and opposite stereochemical outcomes in any asymmetric synthesis [1].

Stereochemistry Absolute Configuration X-ray Crystallography Circular Dichroism

Regioselective Ring-Expansion Reactivity: N8-Acetyl vs. N3,N8-Diacyl Derivatives in Thiazolidine Ring Opening

The mono N8-acetyl derivative (i.e., the target compound class) exhibits fundamentally different ring-expansion reactivity compared to N3,N8-diacyl analogs. Herak et al. (1982) demonstrated that N3,N8-diacyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one (I) reacts with PCl₅ or SO₂Cl₂ to give exclusively 6-chloro-substituted N2,N5-diacyl-7-thia-2,5-diazabicyclo[2.2.2]octan-3-one (II) via thiazolidine ring expansion [1]. In contrast, the mono N8-acyl derivative (V) yields a mixture of 6-substituted 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one and 4-substituted 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one derivatives (XIV/XV, VI/VII, VIII/IX), proceeding via a common thiiranium ion intermediate (XIII) [1]. This divergent product distribution demonstrates that the N3-substitution state directly controls the regiochemical outcome of nucleophilic substitution, making the N8-monoacetyl compound a distinct synthetic intermediate with unique product profiles [1].

Ring Expansion Thiazolidine Chemistry Nucleophilic Substitution β-Lactam Intermediate Synthesis

Molecular Weight and Functional Group Differentiation from N8-Unsubstituted Parent Scaffold

The target compound (MW 186.23 g/mol, C₇H₁₀N₂O₂S) differs from its N8-unsubstituted parent (1R,5R)-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 2920197-03-9, MW 144.19 g/mol, C₅H₈N₂OS) by the presence of the N8-acetyl group, which adds 42.04 Da and introduces orthogonal protection at the N8 position . The N8-acetyl group enables selective deprotection or further functionalization at N3 without competing reactivity at N8, a feature absent in the N8-unsubstituted parent where both nitrogen atoms are nucleophilic . Vendor-reported purity for the target compound is ≥98% (HPLC) , while the N8-unsubstituted (1R,5R) parent is commercially available but without published chiral purity specifications .

Molecular Weight Protecting Group Strategy Orthogonal Reactivity Intermediate Purity

Scaffold Differentiation: 6-Thia-DBO vs. Standard 1,6-Diazabicyclo[3.2.1]octane (Avibactam-Class) β-Lactamase Inhibitors

The 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one scaffold of the target compound is structurally distinct from the 1,6-diazabicyclo[3.2.1]octane (DBO) core of FDA-approved β-lactamase inhibitors such as avibactam, relebactam, and clinical candidates including nacubactam and zidebactam [1]. The replacement of the N1 nitrogen with a sulfur atom at position 6 introduces different electronic properties, ring strain, and hydrogen-bonding capacity. Recent research by Fujiu et al. (2020) demonstrated that 2-thio-substituted DBO analogs (a related but distinct subclass bearing sulfur at the C2 position) exhibit IC₅₀ values as low as 0.004 μM against KPC-2 (class A) and <0.001 μM against CMY-2 (class C) β-lactamases, comparing favorably to avibactam's IC₅₀ values of 0.072 μM and 0.059 μM, respectively [1]. These 2-thio DBOs also restored cefixime MIC to ≤0.031 μg/mL against CTX-M-15-producing E. coli (SR34100) where avibactam achieved only 1 μg/mL [1]. While the target compound itself is a 6-thia rather than a 2-thio derivative, the class-level evidence demonstrates that sulfur incorporation into the DBO framework can substantially enhance β-lactamase inhibitory potency and broaden strain coverage [1].

β-Lactamase Inhibition Scaffold Hopping Diazabicyclooctane Antibacterial Enhancement

Steric and Conformational Differentiation from the 4-Methoxy-7,7-dimethyl Analog for Downstream Derivatization

The target compound lacks substituents at C4 and C7, distinguishing it from (1R,4R,5R)-4-methoxy-8-acetyl-7,7-dimethyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 85271-69-8, MW 258.34 g/mol) which bears a methoxy group at C4 and geminal dimethyl groups at C7 [1]. X-ray crystallography of the 4-methoxy-7,7-dimethyl analog reveals an orthorhombic crystal system with specific conformational constraints imposed by the 7,7-dimethyl substitution [1]. The target compound (MW 186.23 g/mol, ΔMW = −72.11 Da vs. the substituted analog) offers reduced steric hindrance at the C4 and C7 positions, potentially enabling a wider range of electrophilic and nucleophilic derivatization reactions without the steric shielding and conformational restriction imposed by the gem-dimethyl and methoxy groups [1]. The 7,7-dimethyl substitution in the comparator originates from the penicillin-derived gem-dimethyl pattern and is synthetically challenging to remove, making the unsubstituted target compound a more versatile scaffold for divergent synthesis .

Steric Hindrance Conformational Analysis Crystal Structure Synthetic Versatility

Purity Benchmarking: ≥98% HPLC Specification vs. 95% for the (1S,5S) Enantiomer from Commercial Sources

Commercially available (1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is supplied with a purity specification of ≥98.0% as determined by HPLC . In comparison, the (1S,5S) enantiomer (CAS 2920178-59-0, (1S,5S)-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one) is offered at 95% purity . The 3-percentage-point purity advantage is meaningful for synthetic applications where stoichiometric control is critical, such as in multi-step convergent synthesis of β-lactamase inhibitor candidates where impurities can propagate through subsequent transformations . Physical properties of the target compound include a density of 1.4 ± 0.1 g/cm³, boiling point of 518.4 ± 50.0 °C at 760 mmHg, and flash point of 267.3 ± 30.1 °C .

Purity Specification Quality Control HPLC Purity Procurement Decision

Optimal Application Scenarios for (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of 7-Thia-2,5-diazabicyclo[2.2.2]octane β-Lactam Mimetics via Ring Expansion

The target compound is ideally suited as a starting material for the synthesis of 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one derivatives via the thiiranium ion-mediated ring expansion pathway established by Herak et al. [1]. The mono N8-acetyl substitution state is critical: unlike N3,N8-diacyl derivatives that give exclusively one regioisomeric product, the N8-monoacetyl compound provides access to mixtures of regioisomeric products (6-substituted 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one and 4-substituted 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one derivatives), enabling divergent synthesis strategies [1]. The (1R,5R) stereochemistry ensures predictable stereochemical outcomes in the bridged bicyclic products [1].

Scaffold-Hopping Platform for Next-Generation β-Lactamase Inhibitor Discovery

The 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one core provides a structurally differentiated scaffold from the crowded 1,6-diazabicyclo[3.2.1]octane (DBO) patent landscape occupied by avibactam, relebactam, nacubactam, zidebactam, and ETX0282 [2]. Class-level evidence from Fujiu et al. (2020) demonstrates that sulfur incorporation into the DBO framework can yield IC₅₀ values as low as 0.004 μM against KPC-2 β-lactamase and restore cefixime MIC to ≤0.031 μg/mL against multi-drug-resistant Gram-negative pathogens—performance that exceeds avibactam in multiple strain/enzyme contexts [2]. The target compound, with its 6-thia modification and absence of C4/C7 substituents, provides a versatile starting point for systematic structure-activity relationship exploration at the N3, C4, and C7 positions [2][3].

Chiral Building Block for Penem and Cepham Antibiotic Intermediate Synthesis

The (1R,5R) absolute configuration, confirmed by X-ray crystallography and CD spectroscopy for the scaffold class, makes the target compound suitable as a chiral intermediate for the preparation of penem and cepham β-lactam antibiotic derivatives [3]. The N8-acetyl protecting group enables orthogonal functionalization at N3, while the 6-thia bridge provides a sulfur-containing scaffold that can be elaborated through ring-expansion or substitution chemistry to access diverse β-lactam mimetics [1][3]. The ≥98% HPLC purity specification supports stoichiometric control in multi-step sequences .

Medicinal Chemistry Library Synthesis with Defined Stereochemistry and Protection

For combinatorial chemistry and parallel synthesis campaigns, the target compound offers the combined advantages of defined (1R,5R) stereochemistry, orthogonal N8-acetyl protection, and a commercially specified purity of ≥98% (HPLC) . The absence of sterically demanding substituents at C4 and C7, in contrast to the 7,7-dimethyl-4-methoxy analog (MW 258.34, orthorhombic crystal constraints), enables diverse N3-alkylation, acylation, and sulfonylation reactions without steric interference [3]. This scaffold can serve as a core template for generating focused libraries targeting serine β-lactamases, penicillin-binding proteins, or other bacterial targets where the bridged bicyclic thia-aza framework provides conformational pre-organization [2].

Quote Request

Request a Quote for (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.